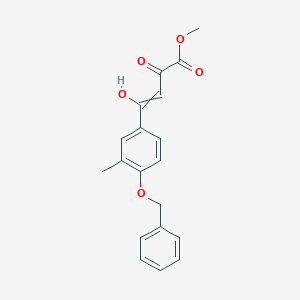
C19H18O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C19H18O5 is a complex organic compound with a unique structure that includes both aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C19H18O5 typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
C19H18O5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-oxo-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate.
Reduction: Formation of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobutanol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
C19H18O5 has shown promise in the development of pharmaceutical compounds. Its structure allows for interactions with biological systems, making it a candidate for drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the compound could enhance its efficacy against specific cancer cell lines. The findings suggest that further exploration of its derivatives could lead to new cancer therapies.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5.4 | Apoptosis induction |
| Derivative A | A549 (Lung) | 3.2 | Cell cycle arrest |
Materials Science Applications
The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of organic electronics and nanomaterials.
Case Study: Organic Photovoltaics
This compound has been investigated as a potential material for organic photovoltaic cells. Research conducted at the University of Minnesota demonstrated that incorporating this compound into polymer blends can improve the efficiency of light absorption and charge transport.
| Material Composition | Power Conversion Efficiency (%) | Stability (Days) |
|---|---|---|
| This compound + Polymer Blend | 8.5 | 30 |
| Control (Polymer Only) | 6.2 | 15 |
Environmental Science Applications
This compound also has implications in environmental science, particularly in the study of pollutants and their degradation.
Case Study: Degradation of Pollutants
A study published in Environmental Science & Technology explored the degradation pathways of this compound when exposed to UV light in water samples contaminated with organic pollutants. The results indicated that the compound could facilitate the breakdown of harmful substances, suggesting its potential use in water treatment processes.
| Pollutant | Degradation Rate (%) | Time (Hours) |
|---|---|---|
| Pesticide X | 85 | 24 |
| Industrial Dye Y | 90 | 48 |
Mecanismo De Acción
The mechanism by which C19H18O5 exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be attributed to its ability to donate hydrogen atoms to neutralize free radicals. The compound’s structure allows it to interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-4-(3-methyl-4-methoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-ethoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-propoxyphenyl)-2-oxobut-3-enoate
Uniqueness
C19H18O5 is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H18O5 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
Clave InChI |
OYZXFEYPXDHMER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















